

Introduction: Elucidating the Structure of a Key Heterocyclic Building Block

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Compound of Interest

Compound Name: 2-(Piperidin-1-yl)isonicotinonitrile

CAS No.: 127680-89-1

Cat. No.: B1582299

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2-(Piperidin-1-yl)isonicotinonitrile is a heterocyclic compound featuring both a saturated piperidine ring and an aromatic pyridine ring functionalized with a nitrile group.[1] Such structures are of significant interest in medicinal chemistry and drug development, where they often serve as key intermediates or scaffolds for synthesizing novel therapeutic agents, including kinase inhibitors and central nervous system agents.[2] Accurate and unambiguous structural confirmation and purity assessment are critical checkpoints in the synthesis and quality control of this molecule and its derivatives.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing precise molecular weight information and detailed structural insights through controlled fragmentation.[3] This application note provides a comprehensive guide for the analysis of **2-(Piperidin-1-yl)isonicotinonitrile** using two prevalent mass spectrometry techniques: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). The protocols and data interpretation guidelines herein are designed for researchers, analytical scientists, and professionals in drug development to ensure robust and reliable characterization of this compound.

Table 1: Chemical Properties of **2-(Piperidin-1-yl)isonicotinonitrile**

Property	Value	Reference(s)
Molecular Formula	C₁₁H₁₃N₃	[4][5]
Molecular Weight	187.24 g/mol	[2][4]
CAS Number	127680-89-1	[4][5]
Boiling Point	153 °C	[4]
Melting Point	55 °C	[4]

| IUPAC Name | 2-(piperidin-1-yl)pyridine-4-carbonitrile |[5] |

Part 1: Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Scientific Rationale

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the boiling point of **2-(Piperidin-1-yl)isonicotinonitrile** (153 °C), it is well-suited for gas chromatography.[4] In the mass spectrometer, Electron Ionization (EI) is employed, a hard ionization technique that imparts significant energy to the analyte molecules. This results in extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is invaluable for structural confirmation and library matching. The fragmentation patterns of piperidine and pyridine derivatives under EI are well-documented, providing a solid foundation for spectral interpretation.[6][7][8]

Experimental Protocol: GC-MS Analysis

1.2.1. Sample Preparation

- Objective: To prepare a dilute solution of the analyte in a volatile solvent suitable for GC injection.
- Accurately weigh approximately 1 mg of **2-(Piperidin-1-yl)isonicotinonitrile** standard.

- Dissolve the standard in 1.0 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
 - Causality: Dichloromethane and Ethyl Acetate are chosen for their volatility and ability to dissolve the analyte without reacting with it, ensuring efficient transfer into the gas phase in the GC inlet.
- Perform a serial dilution to a final concentration of approximately 10 µg/mL.
- Transfer the final solution to a 2 mL autosampler vial with a septum cap.

1.2.2. Instrumental Parameters The following parameters provide a robust starting point for analysis and should be optimized based on the specific instrumentation used.

Table 2: Recommended GC-MS Parameters

Parameter	Setting	Rationale
Gas Chromatograph		
Injection Port Temp.	250 °C	Ensures rapid and complete volatilization of the analyte.
Injection Mode	Split (e.g., 50:1)	Prevents column overloading and ensures sharp chromatographic peaks.
Injection Volume	1 µL	Standard volume for capillary GC columns.
Carrier Gas	Helium, constant flow (1.0 mL/min)	Inert gas providing good chromatographic efficiency.
GC Column	30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent)	A non-polar column offering excellent separation for a wide range of semi-volatile organic compounds.
Oven Program	Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min	A standard temperature ramp to ensure good separation from any impurities and efficient elution of the analyte.
Mass Spectrometer		
Ionization Mode	Electron Ionization (EI)	Standard for GC-MS, provides reproducible fragmentation patterns.
Ionization Energy	70 eV	The industry standard energy that produces stable and library-searchable mass spectra.
Source Temperature	230 °C	Maintains the analyte in the gas phase and prevents contamination.

Parameter	Setting	Rationale
Quadrupole Temp.	150 °C	Ensures consistent ion transmission.

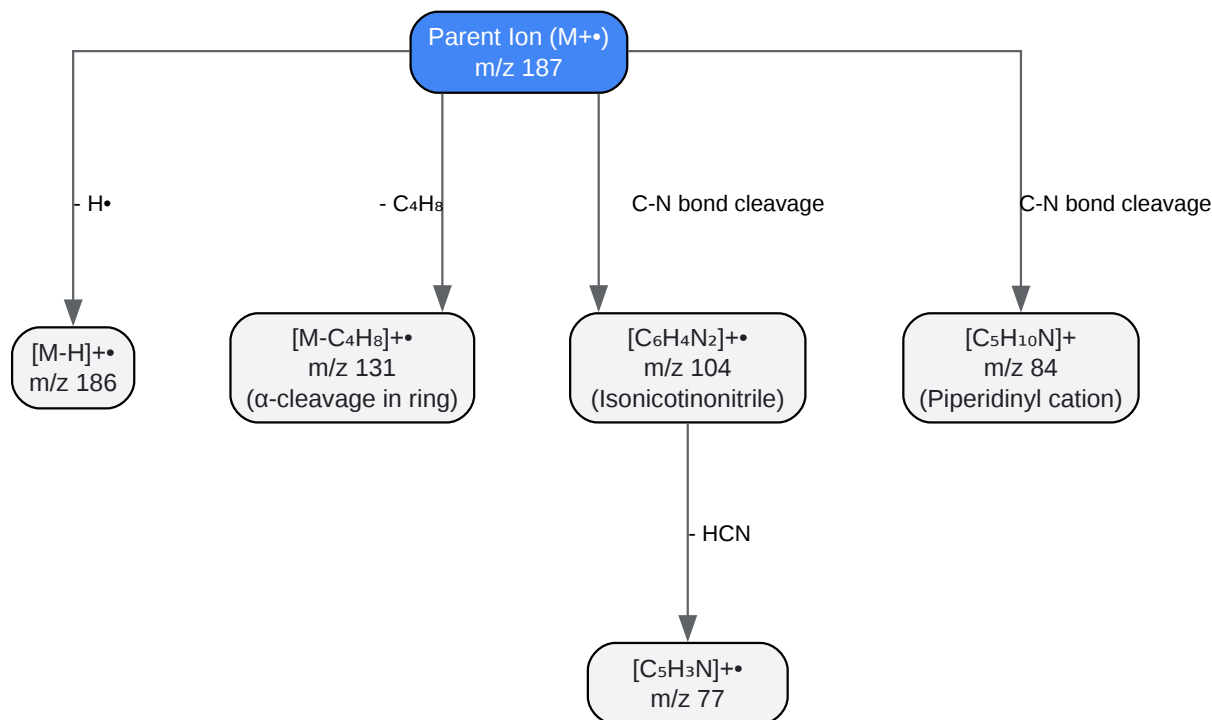
| Mass Scan Range | m/z 40-300 | Covers the molecular ion and all expected major fragments.
|

Expected Results & Data Interpretation

The analysis should yield a single, sharp peak in the total ion chromatogram (TIC) corresponding to **2-(Piperidin-1-yl)isonicotinonitrile**. The mass spectrum of this peak will display the molecular ion (M^+) at m/z 187 and a series of fragment ions. The primary fragmentation pathways for piperidine-containing compounds under EI are dominated by α -cleavage adjacent to the nitrogen atom, which leads to the formation of stable iminium ions.^[6]
^[9]

Key Diagnostic Fragments in EI-MS:

- m/z 187 (M^+): The molecular ion. Its presence confirms the molecular weight.
- m/z 186 (M-1): Loss of a hydrogen radical, common in nitrogen-containing heterocycles.^[9]
- m/z 131: Resulting from α -cleavage within the piperidine ring with loss of a C_4H_8 radical, a characteristic fragmentation for N-substituted piperidines.^[6]
- m/z 104: Cleavage of the C-N bond between the rings, yielding the isonicotinonitrile radical cation.
- m/z 84: A highly characteristic fragment for piperidine, corresponding to the piperidinylium cation formed by α -cleavage.^[7]^[9]



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Figure 1: Proposed EI fragmentation pathway for **2-(Piperidin-1-yl)isonicotinonitrile**.

Part 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Scientific Rationale

LC-MS/MS is the method of choice for analyzing polar, non-volatile, or thermally labile compounds. It offers superior sensitivity and selectivity compared to GC-MS.^{[10][11]} For **2-(Piperidin-1-yl)isonicotinonitrile**, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is exceptionally effective. ESI is a soft ionization technique that typically generates the protonated molecule, $[M+H]^+$, with minimal in-source fragmentation.^[6] This precursor ion can then be isolated and subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF). The resulting product ion spectrum is highly specific and can be used for definitive identification and

quantification. The use of a reversed-phase or mixed-mode liquid chromatography column is necessary to achieve retention for this polar compound.[10][12]

Experimental Protocol: LC-MS/MS Analysis

2.2.1. Sample Preparation

- Objective: To prepare a clean, particulate-free solution of the analyte in a solvent compatible with the LC mobile phase.
- Prepare a 1 mg/mL stock solution of **2-(Piperidin-1-yl)isonicotinonitrile** in Methanol or Acetonitrile.
- Perform serial dilutions using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 100 ng/mL.
 - Causality: Diluting in the mobile phase minimizes peak distortion caused by solvent mismatch during injection.
- Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any particulates.
 - Causality: Filtration is a critical step to prevent clogging of the LC column and tubing, ensuring system longevity and data quality.

2.2.2. Instrumental Parameters The following parameters are a guide and require optimization for the specific instrument and column used.

Table 3: Recommended LC-MS/MS Parameters

Parameter	Setting	Rationale
Liquid Chromatograph		
LC Column	C18, 2.1 x 50 mm, 1.8 μ m particle size (or equivalent)	A standard reversed-phase column. For this polar analyte, a mixed-mode or HILIC column could also be evaluated for improved retention. [10] [11]
Mobile Phase A	0.1% Formic Acid in Water	The aqueous phase. Formic acid is a common additive that aids in protonation for positive mode ESI.
Mobile Phase B	0.1% Acetonitrile with 0.1% Formic Acid	The organic phase for elution.
Gradient	5% B to 95% B over 5 min, hold 2 min, re-equilibrate for 3 min	A typical gradient for separating compounds of moderate polarity.
Flow Rate	0.3 mL/min	Appropriate for a 2.1 mm ID column.
Column Temperature	40 $^{\circ}$ C	Improves peak shape and reduces viscosity.
Injection Volume	2-5 μ L	
Mass Spectrometer		
Ionization Mode	ESI Positive	The basic nitrogen atoms are readily protonated.
Capillary Voltage	3.5 kV	
Gas Temperature	300 $^{\circ}$ C	Facilitates desolvation of the ESI droplets.
Gas Flow	10 L/min	
Nebulizer Pressure	40 psi	

Parameter	Setting	Rationale
MS/MS Parameters		
Precursor Ion (Q1)	m/z 188.12	The calculated m/z for $[C_{11}H_{13}N_3 + H]^+$.
Collision Energy	15-35 eV (Optimize)	The energy required to induce fragmentation; should be optimized to yield a stable pattern of several product ions.

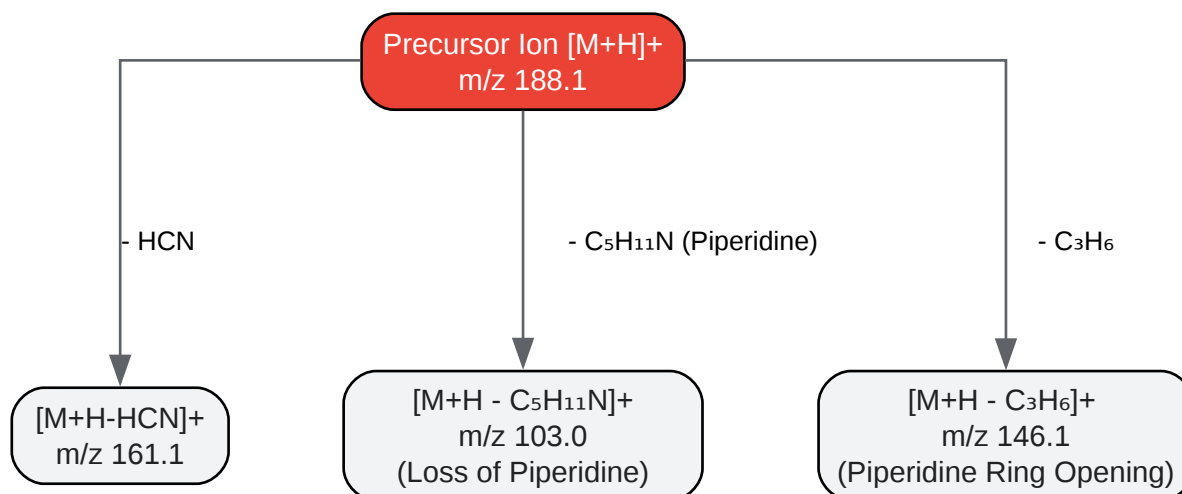
| Product Ion Scan (Q3) | m/z 50-190 | Scan range to detect all significant product ions. |

Expected Results & Data Interpretation

The analysis will first involve a full scan to confirm the presence of the precursor ion $[M+H]^+$ at m/z 188.12. A subsequent product ion scan on m/z 188.12 will reveal the fragmentation pattern. Fragmentation in ESI-MS/MS is often initiated at the site of protonation, which for this molecule is likely one of the basic nitrogen atoms.[\[6\]](#)[\[13\]](#)

Key Diagnostic Transitions for Multiple Reaction Monitoring (MRM):

- Precursor Ion: m/z 188.1
- Potential Product Ions:
 - m/z 103: Corresponds to the loss of the neutral piperidine moiety (85 Da), leaving the protonated 2-cyano-pyridine fragment. This is often a major fragmentation pathway for N-aryl piperidines.
 - m/z 84: Loss of the isonicotinitrile group (104 Da) and subsequent hydrogen rearrangement can lead to the formation of the piperidinylium cation, though less common in ESI than EI.
 - m/z 161: Loss of HCN (27 Da) from the precursor ion.

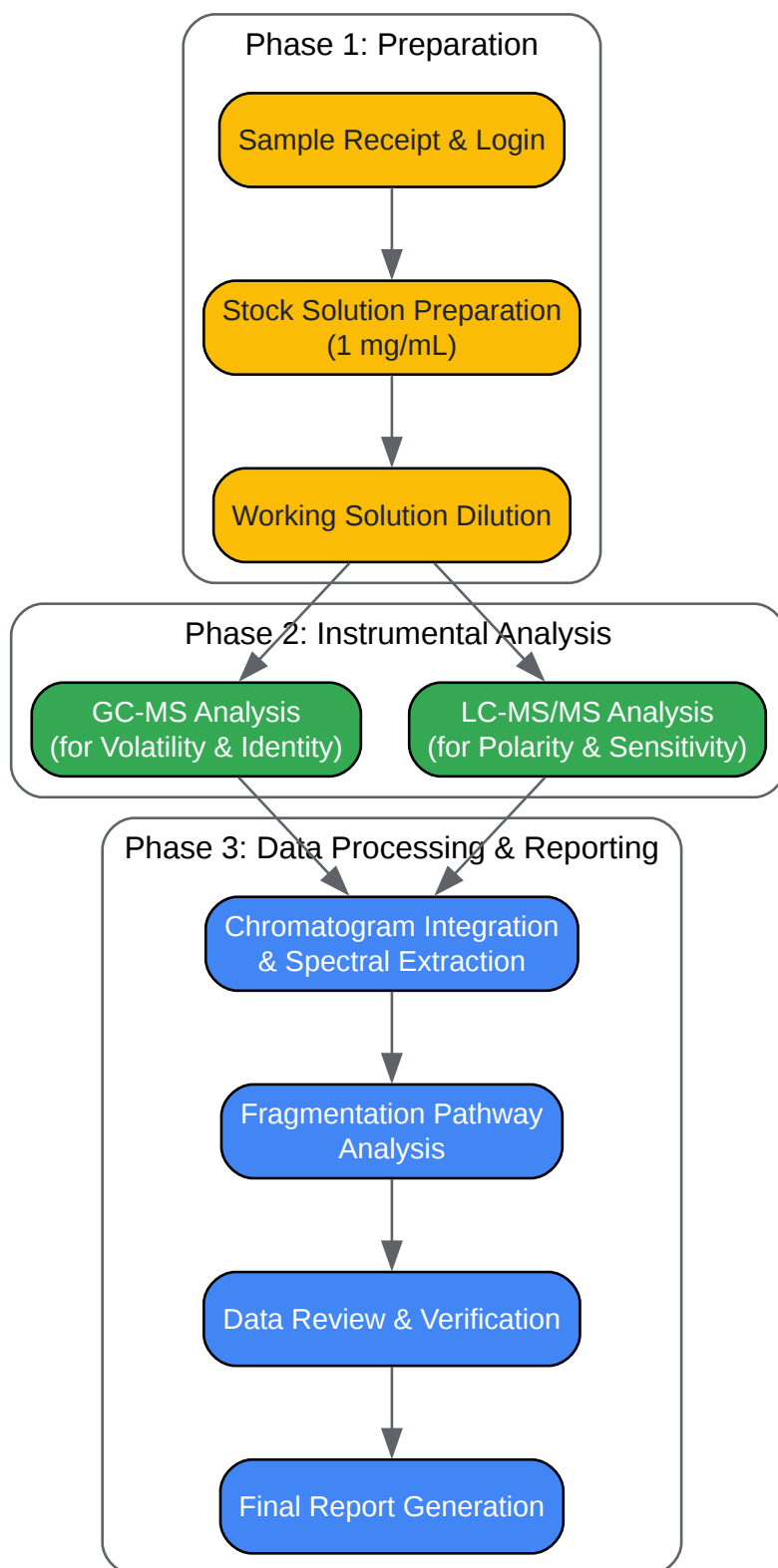


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Figure 2: Proposed ESI-MS/MS fragmentation pathway for protonated **2-(Piperidin-1-yl)isonicotinonitrile**.

Overall Analytical Workflow

The comprehensive analysis of **2-(Piperidin-1-yl)isonicotinonitrile** follows a structured workflow from sample receipt to final data reporting. This ensures traceability, reproducibility, and the generation of high-quality, reliable data.



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Figure 3: Comprehensive workflow for the MS analysis of **2-(Piperidin-1-yl)isonicotinonitrile**.

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